N-(2-fluorophenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide
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Overview
Description
N-(2-fluorophenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Naphthyridine Moiety: The 1,8-naphthyridine group is introduced via nucleophilic substitution or coupling reactions.
Attachment of the Fluorophenyl Group: The 2-fluorophenyl group is attached through electrophilic aromatic substitution or other suitable methods.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or other nucleophiles/electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Utilizing its chemical properties in the development of new materials or processes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide
- N-(2-bromophenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide
Uniqueness
N-(2-fluorophenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms often enhance the stability and bioavailability of compounds, making them more effective in their applications.
Properties
Molecular Formula |
C20H19FN4O |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C20H19FN4O/c21-16-5-1-2-6-18(16)24-20(26)25-12-9-14(10-13-25)17-8-7-15-4-3-11-22-19(15)23-17/h1-8,11,14H,9-10,12-13H2,(H,24,26) |
InChI Key |
OEZIJZOJJBHACE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
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